4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline, with the CAS number 492444-39-0, is a synthetic organic compound belonging to the quinoline family. This compound features a complex structure characterized by a quinoline core substituted with various functional groups, which enhances its versatility in scientific research and potential industrial applications. Notably, it serves as an intermediate in the synthesis of Bosutinib, a drug used in cancer treatment .
The compound is classified under small molecules and is recognized for its potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 374.86 g/mol . The compound's unique structure includes a chloro group, a methoxy group, and a piperazine moiety, contributing to its chemical reactivity and biological properties.
The synthesis of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline typically involves several steps:
The molecular structure of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline can be represented using various structural notations:
ClC(C1=C2C=C(OCCCN3CCN(C)CC3)C(OC)=C1)=C(C=N2)C#NInChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3The compound's structure consists of a quinoline ring system with multiple substituents that influence its chemical behavior and biological activity .
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline can undergo various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
The physical properties of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline include:
| Property | Value |
|---|---|
| Molecular Weight | 374.86 g/mol |
| Boiling Point | Not specified |
| Purity | >95% (HPLC) |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as chloro and methoxy .
4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline has several applications in scientific research:
This detailed analysis highlights the significance of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline in various fields, emphasizing its potential as a valuable compound in both research and application contexts.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: